

Navigating Cephapirin Susceptibility in Streptococcus uberis: A Technical Guide

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Compound of Interest

Compound Name: Cephapirin

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[City, State] – [Date] – In a continued effort to provide critical data to the scientific community, this technical guide offers an in-depth analysis of the **cephapirin** minimum inhibitory concentration (MIC) distribution for Streptococcus uberis, a significant pathogen in bovine mastitis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, detailed experimental protocols, and the molecular interactions underpinning **cephapirin**'s antimicrobial activity.

Quantitative Data Summary: Cephapirin MIC Distribution for Streptococcus uberis

The susceptibility of Streptococcus uberis to **cephapirin** has been a subject of ongoing research. A pivotal study by Pedersen et al. (2024) established epidemiological cut-off values (ECOFFs) for **cephapirin** against S. uberis isolates from Denmark and Norway, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology. The study included a substantial number of isolates, providing a robust dataset for analysis.^{[1][2][3][4]}

The following table summarizes the MIC distribution of **cephapirin** for S. uberis, including data from various studies to provide a comprehensive overview.

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Epidemiological Cut-off (ECOFF) (µg/mL)	Reference
255 (+ published data)	0.004 - 8	Not explicitly stated	Not explicitly stated	0.125	Pedersen et al., 2024[1]
228	Not specified for cephapirin	Not specified for cephapirin	Not specified for cephapirin	Not Applicable	Phuet et al., 2021
89	Not specified for cephapirin	Not specified for cephapirin	Not specified for cephapirin	Not Applicable	Tomazi et al., 2019
71	Not specified for cephapirin	0.5 (for Cefazolin)	0.5 (for Cefazolin)	Not Applicable	Monistero et al., 2021
667	Not specified for cephapirin	Not specified for cephapirin	Not specified for cephapirin	Not Applicable	Kyseláková et al., 2023

Note: While several studies investigated antimicrobial resistance in *S. uberis*, not all provided specific MIC distributions for **cephapirin**. For instance, the study by Phuet et al. (2021) focused on other antimicrobials but highlighted the frequent use of **cephapirin** in the studied region. Similarly, research by Tomazi et al. (2019), Monistero et al. (2021), and Kyseláková et al. (2023) provide valuable context on multidrug resistance in *S. uberis* but do not detail **cephapirin** MIC distributions.

Experimental Protocols: Broth Microdilution for *Streptococcus uberis*

The determination of MIC values for *Streptococcus uberis* is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a synthesis of the methodologies described in the CLSI VET01S and related documents.

1. Inoculum Preparation:

- Select three to five well-isolated colonies of *S. uberis* from a non-inhibitory agar plate (e.g., Tryptic Soy Agar with 5% sheep blood).
- Transfer the colonies to a tube containing a suitable broth medium, such as Mueller-Hinton Broth supplemented with 2% to 5% lysed horse blood.
- Incubate the broth culture at 35 ± 2 °C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This can be achieved by visual comparison or using a photometric device.
- Dilute the adjusted inoculum in the broth medium to achieve a final bacterial concentration of approximately 5×10^5 CFU/mL in each well of the microdilution plate.

2. Microdilution Plate Preparation and Inoculation:

- Use commercially available or in-house prepared 96-well microdilution plates containing serial twofold dilutions of **cephapirin**.
- The typical concentration range for **cephapirin** testing against *S. uberis* is 0.004 to 8 µg/mL.
- Dispense 100 µL of the standardized bacterial suspension into each well of the microdilution plate.
- Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.

3. Incubation:

- Incubate the inoculated microdilution plates at 35 ± 2 °C for 20-24 hours in ambient air.

4. Interpretation of Results:

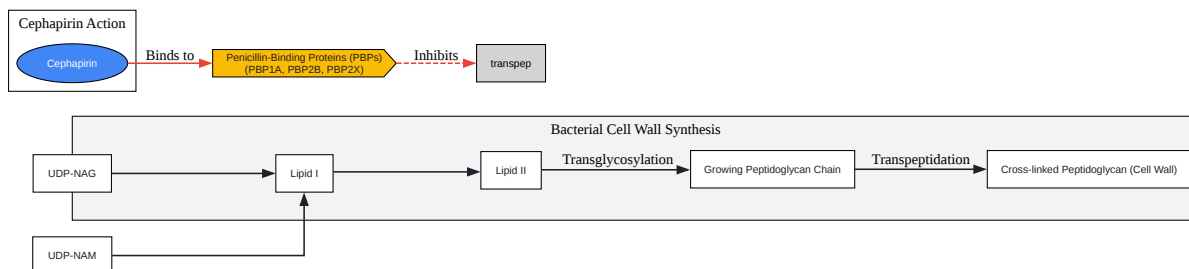
- Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of **cephapirin** that completely inhibits visible growth of the organism.
- A button of growth at the bottom of the well or a general turbidity indicates bacterial growth.

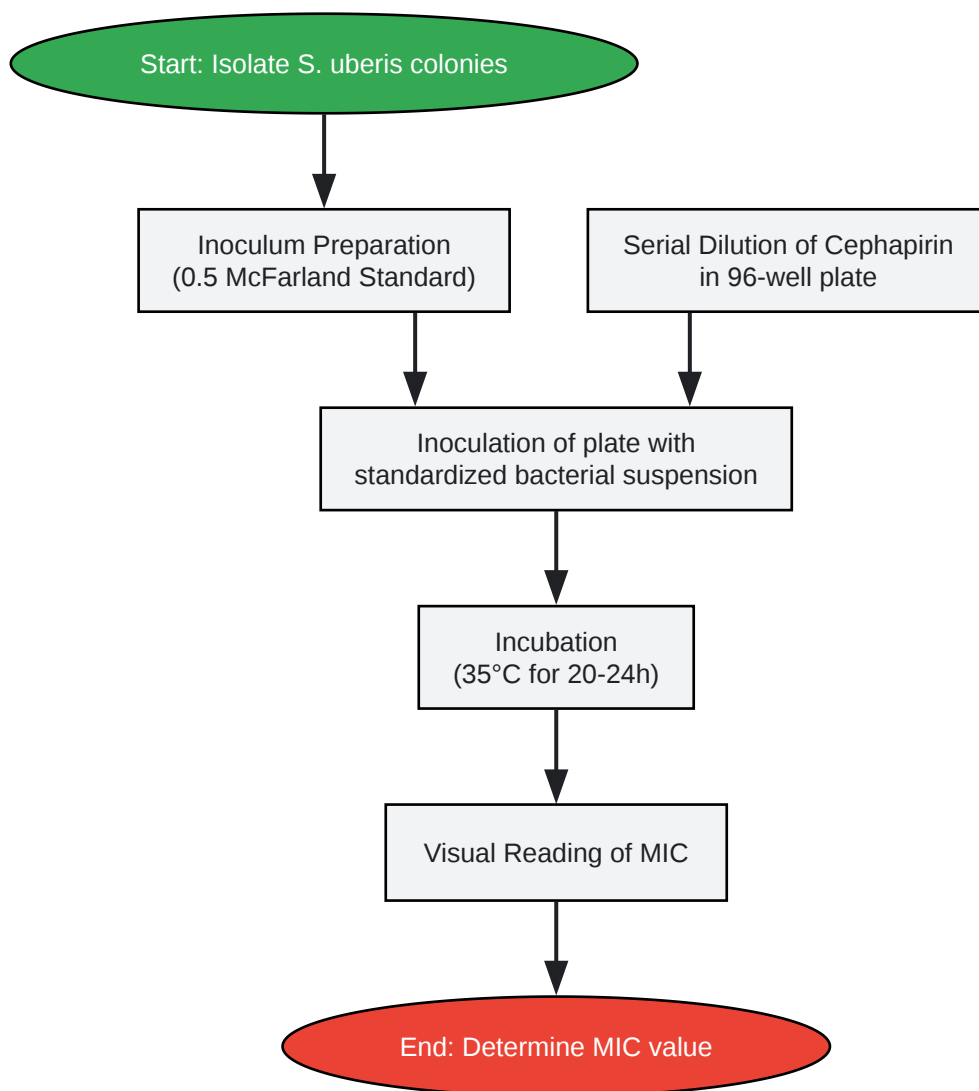
5. Quality Control:

- *Streptococcus pneumoniae* ATCC 49619 is a recommended quality control strain for antimicrobial susceptibility testing of streptococci.

Mandatory Visualization: Cephapirin's Mechanism of Action and Experimental Workflow

Cephapirin, a first-generation cephalosporin, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the primary component of the cell wall. In *Streptococcus uberis*, key PBPs that are targets for beta-lactam antibiotics like **cephapirin** include PBP1A, PBP2B, and PBP2X. Alterations in these proteins can lead to reduced susceptibility to penicillin and other beta-lactams.





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